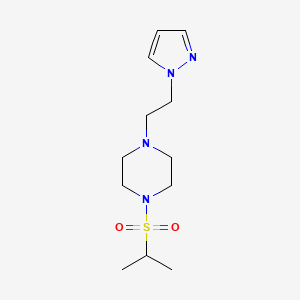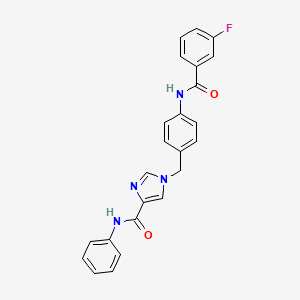![molecular formula C26H27N3O3S B2877331 N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902281-08-7](/img/no-structure.png)
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
- Compounds with similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel thienopyrimidine linked rhodanine derivatives were prepared and showed significant antibacterial potency against various bacterial strains such as E. coli and B. subtilis, as well as antifungal potency against fungi like A. flavus and C. albicans (Kerru et al., 2019).
Antitumor and Anticancer Activities
- Another study highlighted the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities and anticancer activities, showing potential as Src substrate binding site inhibitors with implications in cancer treatment (Fallah-Tafti et al., 2011).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of novel compounds involving related chemical structures have been extensively studied. For example, the preparation of new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives have demonstrated the versatility of these compounds in producing substances with significant antimicrobial activity (Nunna et al., 2014).
Applications in Chiral Separation and Configuration Assignment
- The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists using high-performance liquid chromatography (HPLC) and the assignment of absolute configuration using chiroptical spectroscopies illustrates the chemical's utility in detailed structural analysis and pharmaceutical applications (Rossi et al., 2016).
Immunomodulatory Effects
- Some derivatives have been shown to regulate cytokine production, such as tumor necrosis factor-alpha and interleukin-10, which could have implications for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-phenylethylamine with 2-acetylthiophene to form 3-(2-phenylethyl)-2-acetylthiophene, which is then reacted with 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine to form the desired product.", "Starting Materials": [ "2-phenylethylamine", "2-acetylthiophene", "2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "cyclohexylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-phenylethyl)-2-acetylthiophene", "a. Dissolve 2-phenylethylamine (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(2-phenylethyl)-2-acetylthiophene as a yellow oil (1.2 g, 87%).", "Step 2: Synthesis of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "a. Dissolve 2-acetylthiophene (1.0 g, 8.2 mmol) in sulfuric acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) dropwise with stirring at 0°C.", "b. After the addition is complete, stir the mixture at 0°C for 30 minutes.", "c. Add a solution of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.5 g, 6.1 mmol) in hydrochloric acid (10 mL) dropwise with stirring at 0°C.", "d. After the addition is complete, stir the mixture at 0°C for 2 hours.", "e. Pour the mixture into water (50 mL) and extract the product with diethyl ether (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "a. Dissolve 3-(2-phenylethyl)-2-acetylthiophene (1.0 g, 4.1 mmol) and 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.2 g, 4.9 mmol) in ethanol (20 mL).", "b. Add cyclohexylamine (1.2 g, 12.3 mmol) and sodium hydroxide (0.6 g, 15.0 mmol) to the mixture.", "c. Heat the mixture at reflux for 6 hours.", "d. Cool the mixture to room temperature and filter the precipitated product.", "e. Wash the product with water and dry it under vacuum to obtain N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a yellow solid (1.5 g, 80%)." ] } | |
CAS RN |
902281-08-7 |
Product Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Molecular Formula |
C26H27N3O3S |
Molecular Weight |
461.58 |
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |
InChI Key |
APXUXHKLYDAUSR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)




![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)


![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)